N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-[2-(4-Fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a structurally complex molecule featuring a tetrahydrobenzothiophene core substituted with a tetrazole ring and a 4-fluorophenethyl group. The tetrazole moiety, a five-membered aromatic heterocycle with four nitrogen atoms, enhances metabolic stability and bioavailability, making it a critical pharmacophore in medicinal chemistry . The 4-fluorophenyl group contributes to lipophilicity and receptor binding affinity, a common strategy in drug design to optimize pharmacokinetic properties .
Properties
Molecular Formula |
C18H18FN5OS |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H18FN5OS/c19-13-7-5-12(6-8-13)9-10-20-17(25)16-14-3-1-2-4-15(14)26-18(16)24-11-21-22-23-24/h5-8,11H,1-4,9-10H2,(H,20,25) |
InChI Key |
QFKRFJRXUDGJJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=NN=N3)C(=O)NCCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl ethylamine intermediate. This can be achieved through the reaction of 4-fluorobenzaldehyde with ethylamine under reductive amination conditions.
Tetrazole Ring Formation: The next step involves the introduction of the tetrazole ring. This can be accomplished by reacting the fluorophenyl intermediate with sodium azide and a suitable catalyst under acidic conditions.
Cyclization to Form Tetrahydrobenzothiophene: The final step involves the cyclization of the intermediate to form the tetrahydrobenzothiophene ring. This can be achieved through a cyclization reaction using a suitable sulfur source and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Tetrahydrobenzothiophene Derivatives
- N-(3-(4-Benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-benzo-[b]thiophen-2-yl)-2-fluorobenzamide (Compound 1, ) :
This analog replaces the tetrazole with a benzylpiperazine-carbonyl group. The benzylpiperazine enhances solubility but reduces metabolic stability compared to the tetrazole in the target compound . - N-(4-Fluorophenyl)-2-{[(1E)-(4-methoxyphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Substitution with a Schiff base (imine) linker introduces pH-dependent reactivity, contrasting with the stable tetrazole in the target compound. This structural difference may limit its utility in acidic biological environments .
Benzothiazole Derivatives ()
Compounds like N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide feature a benzothiazole core instead of tetrahydrobenzothiophene. Benzothiazoles are associated with enhanced fluorescence properties but may exhibit higher toxicity due to planar aromatic systems .
Functional Group Variations
Tetrazole vs. Triazole ()
1,2,4-Triazole-3-thiones (e.g., compounds [7–9] in ) replace the tetrazole with a triazole-thione group.
Fluorophenyl Substituents (Evidences 4–8)
The 4-fluorophenyl group is conserved across multiple analogs (e.g., ), underscoring its role in enhancing membrane permeability.
Key Findings :
- Schiff base derivatives () exhibit moderate antibacterial activity (MIC: 8–32 µg/mL) but lower stability than the target compound’s tetrazole-based structure .
- Triazole-thiones () show superior antifungal potency (IC₅₀: 2–4 µM) due to enhanced thiol-mediated interactions .
Structural and Computational Insights
- Crystallography : The use of SHELX software () has resolved analogs like the Schiff base derivative (), confirming planar geometries and hydrogen-bonding networks critical for activity .
- SAR Trends: Fluorine at the para-position (4-fluorophenyl) consistently improves log P values (~3.5–4.0) compared to non-fluorinated analogs (~2.8–3.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
